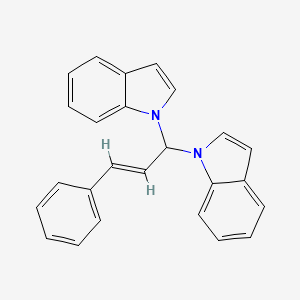
1,1'-(3-Phenylallylidene)bis(1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3-Phenylallylidene)bis(1H-indole) is a complex organic compound with the molecular formula C25H20N2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Phenylallylidene)bis(1H-indole) typically involves the condensation of indole derivatives with aldehydes or ketones. One common method is the reaction of indole with benzaldehyde under acidic conditions to form the desired product . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,1’-(3-Phenylallylidene)bis(1H-indole) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(3-Phenylallylidene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds. These products often retain the core indole structure but with modifications that enhance their biological activity or chemical properties .
Wissenschaftliche Forschungsanwendungen
1,1’-(3-Phenylallylidene)bis(1H-indole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1,1’-(3-Phenylallylidene)bis(1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
1H-Indole-3-carbaldehyde: Another indole derivative with distinct chemical properties and applications.
3-Phenylindole: A simpler indole derivative with similar aromatic properties but different reactivity.
Uniqueness
1,1’-(3-Phenylallylidene)bis(1H-indole) is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with multiple biological targets. Its ability to form stable complexes with various reagents and its potential for diverse biological activities make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
93894-33-8 |
|---|---|
Molekularformel |
C25H20N2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-[(E)-1-indol-1-yl-3-phenylprop-2-enyl]indole |
InChI |
InChI=1S/C25H20N2/c1-2-8-20(9-3-1)14-15-25(26-18-16-21-10-4-6-12-23(21)26)27-19-17-22-11-5-7-13-24(22)27/h1-19,25H/b15-14+ |
InChI-Schlüssel |
HAUAQFOFKQFXIJ-CCEZHUSRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


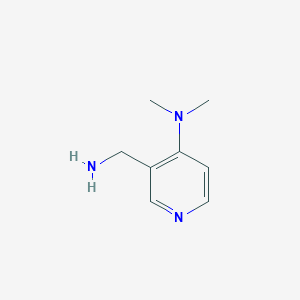
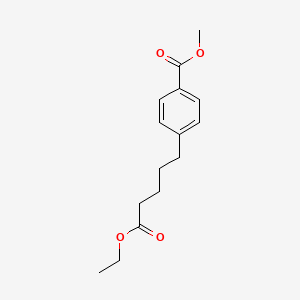
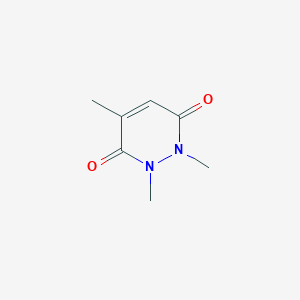
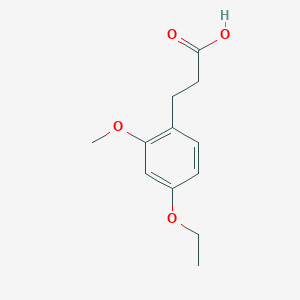
![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)
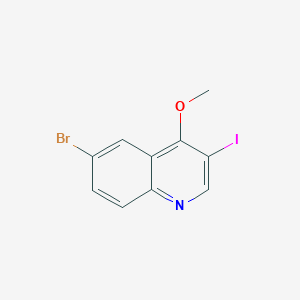
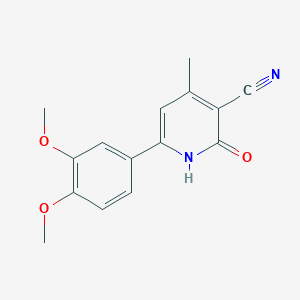
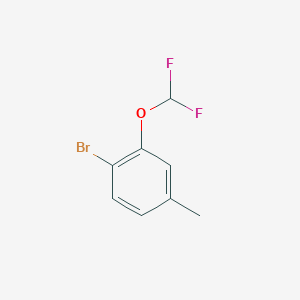
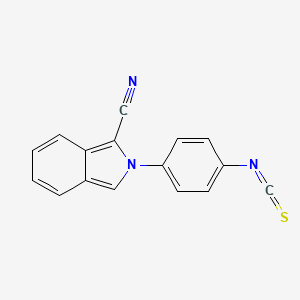


![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)
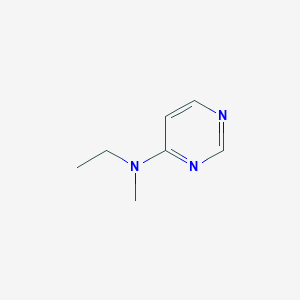
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)
